molecular formula C17H17FN2O3 B2514118 N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide CAS No. 498536-57-5

N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide

Cat. No. B2514118
CAS RN: 498536-57-5
M. Wt: 316.332
InChI Key: MXUJYWAARWVBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . For instance, paper discusses a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, which shares the methoxyphenyl moiety. Paper investigates compounds with a fluoro-substituted benzoyl group, which is structurally related to the fluoro-substituted phenyl group in the target compound. These structural similarities can provide a basis for understanding the molecular structure and potential reactivity of "N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide".

Synthesis Analysis

The synthesis of the compound is not detailed in the provided papers. However, similar synthetic approaches may be inferred from paper , where a phthalimide derivative is synthesized by reacting an in situ generated aryltelluro anion with a bromoethyl compound. A similar approach could potentially be used for synthesizing "N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide" by appropriate choice of starting materials and reaction conditions.

Molecular Structure Analysis

While the exact molecular structure of "N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide" is not provided, paper describes the use of X-ray diffraction and DFT calculations to determine the structure of a related compound. These techniques could be applied to the compound to elucidate its molecular geometry, crystal system, and lattice constants. The presence of a fluorophenyl group, as seen in paper , suggests that there may be strong electron-withdrawing effects influencing the molecular structure.

Chemical Reactions Analysis

The chemical reactivity of "N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide" can be speculated based on the properties of similar compounds. For example, paper discusses the oxidation of a phthalimide derivative and its subsequent ligation with ruthenium(II), indicating potential reactivity towards metal coordination and oxidation. The presence of the methoxy group, as seen in paper , could also influence the electron density and reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide" are not directly reported in the provided papers. However, the antioxidant properties of a related compound are assessed in paper using a DPPH free radical scavenging test, suggesting that similar assays could be used to evaluate the antioxidant potential of the compound . The solvatochromism and fluorescence properties of compounds discussed in paper could also be relevant for understanding the photophysical properties of "N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide".

Scientific Research Applications

Molecular Structure and Chemistry

Research has focused on understanding the molecular structure and reactivity of compounds with similar molecular frameworks to N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide. For instance, studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides have provided insights into the geometric parameters and intramolecular interactions that influence the stability and reactivity of such compounds (Köysal et al., 2005). Similarly, research into the synthesis of fluorescent dyes using N-ethoxycarbonylpyrene- and perylene thioamides as building blocks has expanded the understanding of how such molecular structures can be utilized in the development of advanced materials with unique optical properties (Witalewska et al., 2019).

Pharmacological Applications

The analogs of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide have been explored for their potential pharmacological applications, particularly in the context of neurology and psychiatry. For example, derivatives have been employed as molecular imaging probes for quantification of serotonin 1A (5-HT1A) receptor densities, aiding in the research of neurological diseases like Alzheimer's (Kepe et al., 2006). Additionally, the development of selective and orally efficacious inhibitors of the Met kinase superfamily based on similar molecular scaffolds illustrates the potential of such compounds in cancer therapeutics (Schroeder et al., 2009).

Material Science and Fluorescence Studies

The utility of compounds analogous to N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide extends into materials science, particularly in the synthesis of fluorescent materials. Research has demonstrated the synthesis of efficient color-tunable fluorophores, leveraging the structural properties of similar compounds for applications in sensing, imaging, and light-emitting devices (Witalewska et al., 2019).

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-23-15-5-3-2-4-14(15)20-17(22)16(21)19-11-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUJYWAARWVBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorophenethyl)-N2-(2-methoxyphenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.